![molecular formula C12H15ClN2O4 B1528541 tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate CAS No. 1346447-03-7](/img/structure/B1528541.png)
tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate” is a chemical compound with the empirical formula C12H15ClN2O4 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 286.71 g/mol . The SMILES string representation of its structure isCC(C)(C)OC(=O)NCc1c(Cl)cnc2OCCOc12 . Physical And Chemical Properties Analysis
This compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available data.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The exploration of tert-butyl carbamate derivatives showcases a rich field of chemical synthesis and reactivity. For instance, studies on palladium-catalyzed amination and intramolecular amidation demonstrate the versatility of related compounds in producing complex structures like 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones with high yields from commercially available materials (Scott, 2006). Such methodologies highlight the potential utility of tert-butyl carbamate derivatives in facilitating novel synthetic pathways.
Organic Synthesis and Catalysis
Research on the oxidation of alcohols using tert-butyl hypochlorite and N-chloro succinimide illustrates the compound's role in organic synthesis and catalysis, providing efficient dehydrogenating agents for producing uniform reaction products (Grob & Schmid, 1953). These findings underscore the chemical's reactivity and its application in organic transformation processes.
Advanced Material Science
In the realm of materials science, studies on compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate have investigated molecular structures through X-ray diffraction, revealing intricate details about hydrogen and halogen bonding interactions (Baillargeon et al., 2017). This research could inform the design of new materials with specific electronic or mechanical properties, indicating the broader implications of tert-butyl carbamate derivatives in developing innovative materials.
Photocatalysis and Light-Driven Reactions
The investigation into photocatalyzed reactions, such as the amination of o-hydroxyarylenaminones, exemplifies the application of tert-butyl carbamate derivatives in facilitating light-driven chemical transformations (Wang et al., 2022). These studies provide a foundation for understanding how such compounds can be harnessed for photocatalytic processes, potentially leading to more efficient and sustainable chemical syntheses.
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively. The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propriétés
IUPAC Name |
tert-butyl N-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(16)15-8-7(13)6-14-10-9(8)17-4-5-18-10/h6H,4-5H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUSKFWLFOPENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=NC=C1Cl)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116511 | |
| Record name | Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346447-03-7 | |
| Record name | Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(7-chloro-2,3-dihydro-1,4-dioxino[2,3-b]pyridin-8-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801116511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




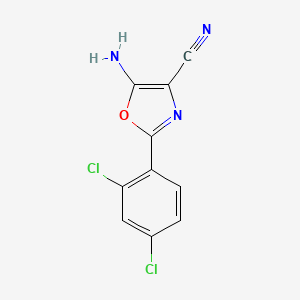
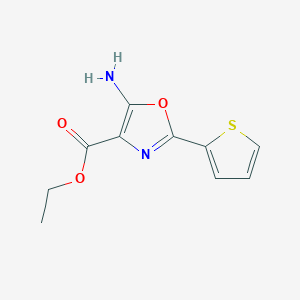


![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)
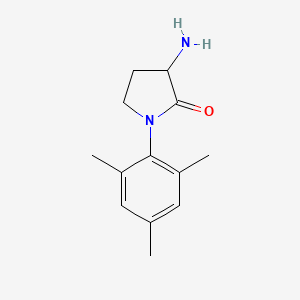
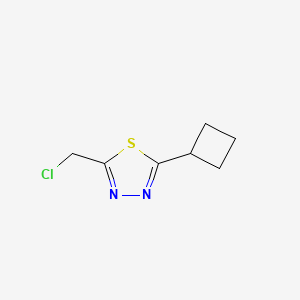

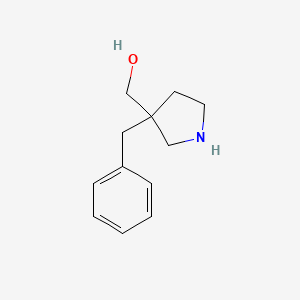
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528475.png)
amine](/img/structure/B1528476.png)

![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)